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molecular formula C9H7BrF2O B8465160 2-Bromo-3',5'-difluoropropiophenone

2-Bromo-3',5'-difluoropropiophenone

Cat. No. B8465160
M. Wt: 249.05 g/mol
InChI Key: OBQPRZTXLWAVSU-UHFFFAOYSA-N
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Patent
US05104870

Procedure details

To 3',5'-difluoropropiophenone (56.0 g. 0 33 mole) was added a solution of dioxane dibromide (81.8 g. 0.33 mole) in dioxane (500 ml) The reaction mixture was worked up as in Example 1 to yield crude 2-bromo-3',5'-difluoropropiophenone (83.9 g).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
81.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9](=[O:12])[CH2:10][CH3:11])[CH:5]=[C:6]([F:8])[CH:7]=1.[Br-:13].[Br-].O1CCOCC1>O1CCOCC1>[Br:13][CH:10]([CH3:11])[C:9]([C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[C:6]([F:8])[CH:5]=1)=[O:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C(CC)=O
Name
Quantity
81.8 g
Type
reactant
Smiles
[Br-].[Br-].O1CCOCC1
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C1=CC(=CC(=C1)F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 83.9 g
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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